5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine typically involves the reaction of 5-chloroindazole with 3-(morpholin-4-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and a base like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects . The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- N’- (5-Chloro-1,3-benzodioxol-4-yl)-N- (3-morpholin-4-ylphenyl)pyrimidine-2,4-diamine
Uniqueness
5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine is unique due to its specific chemical structure, which combines the indazole and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88944-88-1 |
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Molecular Formula |
C14H19ClN4O |
Molecular Weight |
294.78 g/mol |
IUPAC Name |
5-chloro-N-(3-morpholin-4-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H19ClN4O/c15-11-2-3-13-12(10-11)14(18-17-13)16-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H2,16,17,18) |
InChI Key |
JBNJCYCODJEFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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